![molecular formula C22H20N2O2 B5716634 1-(cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B5716634.png)
1-(cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step organic reactions. One common method includes the Ugi four-component reaction, which involves the condensation of aromatic aldehydes, anilines, acids, and isocyanides . This reaction is followed by a Cu-catalyzed tandem transformation through CH/NH bond functionalization . The reaction conditions usually involve the use of methanol as a solvent at room temperature, with CuI and L-proline as catalysts, and cesium carbonate as a base .
Chemical Reactions Analysis
1-(Cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(Cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer activity, showing low micromolar inhibition of various cancer cell lines.
Pharmaceuticals: The compound is explored for its use as an antiarrhythmic and cardiovascular agent, as well as an immunosuppressant.
Industrial Applications: It is used as a corrosion inhibitor and an active component in various dyes.
Mechanism of Action
The mechanism of action of 1-(cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the cellular response to stress . The compound binds to the active site of ASK1, inhibiting its activity and thereby preventing the downstream signaling that leads to apoptosis .
Comparison with Similar Compounds
1-(Cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione can be compared with other quinoline derivatives such as:
3,4-Diaryl-1,2-dihydroquinolines: These compounds also exhibit anticancer activity but differ in their structural features and specific biological targets.
7H-indolo[2,3-c]quinoline-6-carboxamide: This compound is synthesized using similar methods but has different pharmacological properties and applications.
Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate:
Properties
IUPAC Name |
16-(cyclohexylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h4-6,9-13,23H,1-3,7-8H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYYTRKXMSTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
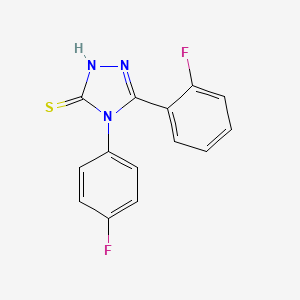
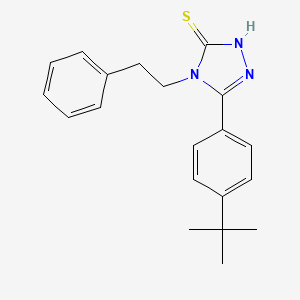
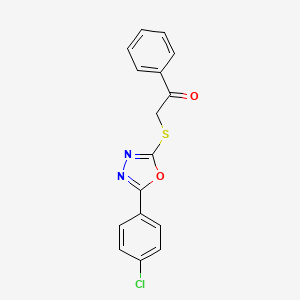
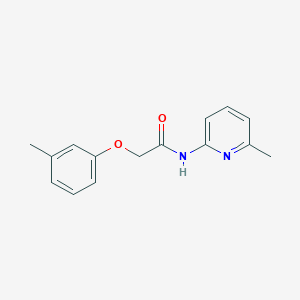
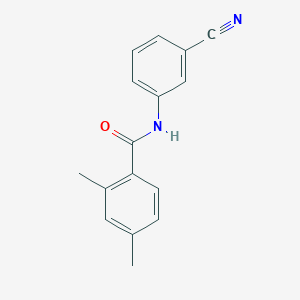
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)
![N-((E)-1-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5716583.png)
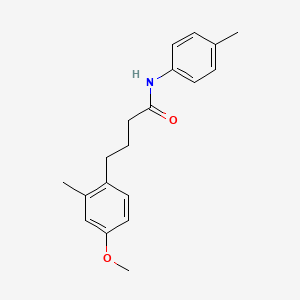
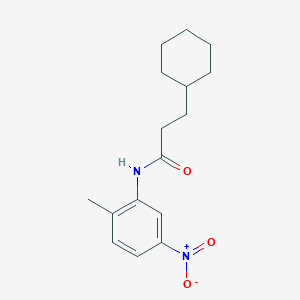
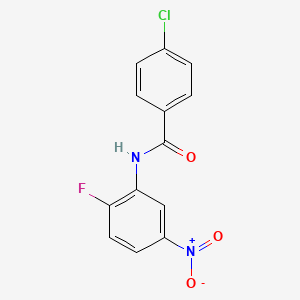
![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)

![2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol](/img/structure/B5716658.png)
